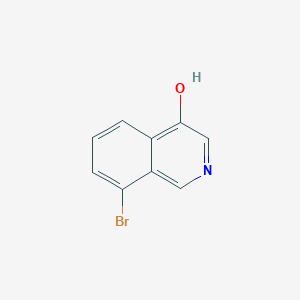

![molecular formula C20H24N2O5S B2923449 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922553-64-8](/img/structure/B2923449.png)

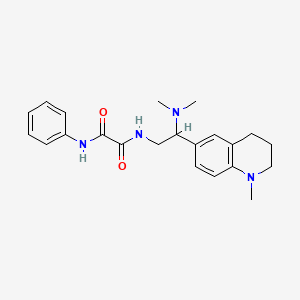

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and possibly its structure. The compound appears to contain a benzo[f][1,4]oxazepin ring, which is a type of heterocyclic compound .

Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound. The structure would give insights into the arrangement of atoms and bonds within the molecule .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include its reactivity, selectivity, and the mechanism of its reactions .Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can give insights into how the compound might behave under different conditions .Scientific Research Applications

Photosensitizer in Photodynamic Therapy

- The compound, as a benzenesulfonamide derivative, has potential applications in photodynamic therapy for cancer treatment. A study by (Pişkin, Canpolat, & Öztürk, 2020) highlights the use of similar benzenesulfonamide derivatives in creating photosensitizers with high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment.

Carbonic Anhydrase Inhibitor

- Sapegin et al. (2018) describe the role of primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group in carbonic anhydrase inhibitors. This suggests potential use of the compound in therapeutic applications targeting carbonic anhydrase enzymes. (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018)

Antimicrobial Activity

- The compound's structural similarity to other benzenesulfonamide derivatives suggests possible antimicrobial applications. Alyar et al. (2018) synthesized Schiff bases from sulfamethoxazole, a benzenesulfonamide, and found them effective against various microbes. This implies potential antimicrobial properties for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide. (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018)

Anticancer Potential

- Similar sulfonamide compounds have been evaluated for their anticancer properties. Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives with benzenesulfonamide and found significant anticancer potential against various cancer cell lines. This indicates a potential research avenue for anticancer applications of the compound . (Tsai, Kapoor, Huang, Lin, Liang, Lin, Huang, Liao, Chen, Huang, & Hsu, 2016)

Electrosynthesis and Spectroscopic Applications

- The compound's structural features suggest potential utility in electrosynthesis and spectroscopic applications. Moustafid et al. (1991) researched similar methoxy and ethoxy substituted benzene polymers, indicating possible use in material science and polymer research. (Moustafid, Aeiyach, Aaron, Mir-Hedayatullah, & Lacaze, 1991)

Diagnostic Imaging in Alzheimer's Disease

- Benzoxazole derivatives, closely related to the compound , have been investigated for use in imaging cerebral β-amyloid plaques in Alzheimer's disease. Cui et al. (2012) synthesized such derivatives for potential use in PET imaging, suggesting a possible application in diagnostic imaging. (Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, & Saji, 2012)

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-5-22-8-9-27-17-7-6-15(12-16(17)20(22)23)21-28(24,25)19-11-14(3)13(2)10-18(19)26-4/h6-7,10-12,21H,5,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBPKHHNKCAKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

![6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)